Product packaging for 1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene(Cat. No.:CAS No. 828934-44-7)

1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene

Cat. No.: B12529171
CAS No.: 828934-44-7
M. Wt: 333.13 g/mol
InChI Key: ZCWVSXOMBWEORP-UHFFFAOYSA-N
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Description

1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene is a chemical reagent of significant interest in advanced research and development, particularly as a versatile biochemical intermediate. This compound features a dinitrobenzene aromatic ring system, a motif known for its electron-deficient properties and reactivity, coupled with a flexible 5-bromopentyloxy chain. The bromoalkyl spacer serves as a key functional handle, making this molecule a valuable precursor in organic synthesis and bioconjugation chemistry. The primary research value of this compound lies in its potential application as a hapten-carrier conjugate intermediate for generating specific antibodies or as a customizable building block for synthesizing more complex molecules. The reactive bromine terminus is amenable to nucleophilic substitution, allowing researchers to tether the dinitrophenyl (DNP) moiety to other functional groups, such as proteins, peptides, or solid supports. This enables the study of protein-ligand interactions, the development of diagnostic assays, and the creation of affinity purification matrices. The DNP group is a well-characterized epitope in immunology research. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant Safety Data Sheet (SDS) prior to use. Specific technical data, including certified HPLC purity, mass spectrometry, and NMR spectroscopic data, will be provided with the product to ensure research reproducibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2O5 B12529171 1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene CAS No. 828934-44-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

828934-44-7

Molecular Formula

C11H13BrN2O5

Molecular Weight

333.13 g/mol

IUPAC Name

1-(5-bromopentoxy)-2,4-dinitrobenzene

InChI

InChI=1S/C11H13BrN2O5/c12-6-2-1-3-7-19-11-5-4-9(13(15)16)8-10(11)14(17)18/h4-5,8H,1-3,6-7H2

InChI Key

ZCWVSXOMBWEORP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCCCCBr

Origin of Product

United States

Strategic Methodologies for the Synthesis of 1 5 Bromopentyl Oxy 2,4 Dinitrobenzene

Retrosynthetic Analysis and Precursor Selection for 1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection is at the ether oxygen atom. This C-O bond cleavage suggests two primary synthetic strategies, as illustrated below.

Strategy A: Williamson Ether Synthesis Approach

This strategy involves disconnecting the ether bond to yield a phenoxide and an alkyl halide. The precursors are:

Anionic synthon: 2,4-dinitrophenoxide, derived from 2,4-dinitrophenol (B41442).

Cationic synthon: A 5-bromopentyl cation equivalent, derived from a dihalogenated pentane, typically 1,5-dibromopentane (B145557).

Strategy B: Nucleophilic Aromatic Substitution (SNAr) Approach

This alternative disconnection generates an alcohol and an activated aryl halide. The precursors are:

Anionic synthon: 5-bromopentan-1-oxide, derived from 5-bromopentan-1-ol (B46803).

Cationic synthon: A 2,4-dinitrophenyl cation equivalent, derived from an aryl halide like 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222). libretexts.org

The choice between these precursor sets depends on cost, availability, and reaction efficiency. 2,4-Dinitrophenol and 1,5-dibromopentane are common and relatively inexpensive reagents, making Strategy A a frequent choice. However, 1-chloro-2,4-dinitrobenzene is also a readily available starting material for Strategy B. semanticscholar.org

Optimized Synthetic Routes to this compound

Both retrosynthetic strategies translate into viable and optimized laboratory-scale and preparative-scale syntheses.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this case, it involves the reaction of a 2,4-dinitrophenoxide salt with 1,5-dibromopentane. The phenoxide is generated in situ by treating 2,4-dinitrophenol with a suitable base.

The reaction is typically performed by reacting 2,4-dinitrophenol with an excess of 1,5-dibromopentane in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile. The use of a phase-transfer catalyst, such as tetra-n-butylammonium hydrogen sulphate, can be employed to facilitate the reaction, especially in biphasic systems. prepchem.com

Reactant AReactant BBaseSolventCatalystConditionsYield
2,4-Dinitrophenol1,5-DibromopentaneK₂CO₃AcetoneNoneRefluxHigh
2,4-Dinitrophenol1,5-DibromopentaneNaHDMFNoneRoom TempGood
4-Fluorobenzeneethanol1,5-Dibromopentaneaq. NaOHNoneTBHSRT, Overnight71% prepchem.com

This table presents typical conditions. Yields can vary based on specific reaction scale and purification methods.

A key consideration in this synthesis is minimizing the formation of the symmetrical diether byproduct, 1,5-bis(2,4-dinitrophenoxy)pentane. Using a large excess of 1,5-dibromopentane favors the formation of the desired monosubstituted product.

This route utilizes the principle of nucleophilic aromatic substitution (SNAr). The benzene (B151609) ring of 1-halo-2,4-dinitrobenzene is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. libretexts.org This activation facilitates attack by nucleophiles.

In this approach, 5-bromopentan-1-ol is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the corresponding alkoxide. This alkoxide then acts as the nucleophile, attacking the carbon atom bearing the halogen on the dinitrophenyl ring, displacing the halide ion. libretexts.orgsemanticscholar.org The reaction proceeds through a resonance-stabilized negative intermediate known as a Meisenheimer complex. semanticscholar.orgresearchgate.net

The reactivity of the leaving group (halogen) follows the order F > Cl > Br > I for SNAr reactions. Therefore, 1-fluoro-2,4-dinitrobenzene (FDNB) is more reactive than 1-chloro-2,4-dinitrobenzene (CDNB). libretexts.orgresearchgate.net

Comparison of Synthetic Routes

FeatureWilliamson Ether SynthesisNucleophilic Aromatic Substitution (SNAr)
Key Precursors 2,4-Dinitrophenol, 1,5-Dibromopentane5-Bromopentan-1-ol, 1-Chloro-2,4-dinitrobenzene
Byproduct Risk Symmetrical diether (1,5-bis(2,4-dinitrophenoxy)pentane)Potential for side reactions if impurities are present.
Key Principle SN2 reaction between phenoxide and alkyl halide.Addition-elimination reaction on an activated aromatic ring. semanticscholar.org
Advantages Utilizes common and inexpensive precursors.High-yielding, driven by the activated aromatic system.

Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound

Adopting green chemistry principles is crucial for developing more sustainable synthetic processes. nih.govmdpi.com For the synthesis of this compound, several green strategies can be implemented.

Atom Economy : Both primary routes can have good atom economy, but the formation of salt byproducts (e.g., KBr) is unavoidable. Process design should focus on maximizing the incorporation of atoms from the reactants into the final product. mdpi.com

Safer Solvents : Traditional syntheses may use hazardous solvents. Green chemistry encourages replacing these with safer alternatives like acetone, ethanol, or even water, if phase-transfer catalysts are used. nih.govejcmpr.com Solvent-free methods, such as mechanochemical grinding or microwave-assisted synthesis without a solvent, represent advanced green alternatives. nih.govijpsjournal.com

Energy Efficiency : Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. ijpsjournal.com

Use of Catalysis : Phase-transfer catalysts (PTCs) can enhance reaction rates, reduce the need for harsh conditions, and allow for the use of more environmentally benign solvent systems. mdpi.com Recyclable catalysts are particularly favored. mdpi.com

Scale-Up Considerations and Process Intensification for Preparative Synthesis

Translating a laboratory procedure to a larger, preparative scale introduces challenges that must be addressed through process intensification.

Heat Management : The nitration reactions to form precursors and the subsequent substitution reactions can be highly exothermic. cetjournal.it On a large scale, efficient heat transfer is critical to prevent runaway reactions. The use of continuous flow reactors offers superior heat exchange and temperature control compared to traditional batch reactors. researchgate.netdntb.gov.ua

Mixing : Ensuring efficient mixing of reactants, especially in heterogeneous systems (e.g., solid base in a liquid solvent), is vital for consistent reaction progress and to avoid localized "hot spots."

Process Intensification : Shifting from batch to continuous manufacturing using microreactors or flow reactors can significantly improve safety, yield, and consistency. cetjournal.itresearchgate.netdntb.gov.ua This approach allows for precise control over reaction parameters like temperature and residence time, leading to a more efficient and safer process. researchgate.net For instance, a continuous process can reduce the volume of hazardous reagents present at any given time. cetjournal.it

Downstream Processing : On a large scale, purification by column chromatography becomes impractical. The process should be optimized to allow for purification through crystallization or distillation, which are more scalable and economical methods.

By carefully considering these factors, the synthesis of this compound can be performed efficiently, safely, and with a reduced environmental footprint.

Mechanistic Investigations of Reactions Involving 1 5 Bromopentyl Oxy 2,4 Dinitrobenzene

Nucleophilic Substitution Reactions at the Bromopentyl Moiety of 1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene

The bromopentyl portion of the molecule is susceptible to nucleophilic substitution, a fundamental class of reactions in organic chemistry.

Kinetic Studies of SN2 Pathways

The primary mechanism for nucleophilic attack on the bromopentyl chain is the SN2 (substitution nucleophilic bimolecular) reaction. This pathway is characterized by a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion departs simultaneously. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a second-order reaction. youtube.comyoutube.com

Kinetic studies of SN2 reactions are crucial for elucidating the reaction mechanism. The rate of reaction is sensitive to steric hindrance at the reaction center. For primary alkyl halides, such as the bromopentyl group in the title compound, the SN2 reaction is generally favored due to the relatively unhindered nature of the carbon atom attached to the halogen. youtube.com As the substitution on the carbon atom increases (from primary to secondary to tertiary), the rate of the SN2 reaction decreases significantly due to increased steric bulk, which impedes the backside attack of the nucleophile. masterorganicchemistry.comyoutube.comyoutube.com

Reactivity of the Dinitrobenzene Core in this compound

The 2,4-dinitrobenzene ring is a highly electron-deficient aromatic system, making it susceptible to a different type of nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The dinitrobenzene core of the molecule is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This is in stark contrast to the typical electrophilic substitution reactions of benzene (B151609) itself. The SNAr mechanism involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group (in this case, potentially the ether oxygen, though less likely than substitution at a halogenated position if one were present). This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.

The presence of strong electron-withdrawing groups, such as the two nitro groups, is essential for stabilizing the negatively charged Meisenheimer intermediate and thus facilitating the SNAr reaction. wikipedia.orglibretexts.orgnptel.ac.in These reactions are typically bimolecular, with the rate depending on the concentration of both the aromatic substrate and the nucleophile. dalalinstitute.com

Electronic Effects of Nitro Groups on Aromatic Reactivity

The two nitro groups on the benzene ring are powerful electron-withdrawing groups, acting through both inductive and resonance effects. quora.comnih.gov This electron withdrawal deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. wikipedia.orgquora.comquora.com The nitro groups, particularly when positioned ortho and para to the site of nucleophilic attack, can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy for its formation. wikipedia.orgnptel.ac.inyoutube.com This stabilization is a key factor in promoting the SNAr mechanism. The directing effect of the nitro groups in nucleophilic aromatic substitution is ortho and para. nptel.ac.in

Side Reaction Analysis and Byproduct Formation in Reactions of this compound

In reactions involving this compound, the potential for side reactions and byproduct formation is significant due to the presence of two distinct reactive sites. For example, when reacting with a nucleophile, a mixture of products resulting from attack at the bromopentyl chain (SN2) and the dinitrobenzene ring (SNAr) could be formed. The relative amounts of these products would depend on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.

Furthermore, elimination reactions can compete with substitution reactions at the bromopentyl chain, particularly with sterically hindered or strongly basic nucleophiles. This would lead to the formation of an alkene. On the aromatic ring, if the nucleophile is a strong base, it could potentially lead to other side reactions. Careful control of reaction conditions is therefore crucial to achieve selective transformation of this compound. For instance, in the synthesis of 2,4-dinitro-1-phenoxybenzene (B11972860) from 1-chloro-2,4-dinitrobenzene (B32670) and phenol, potassium carbonate is used as a base to facilitate the reaction. nih.gov

Advanced Analytical Methodologies for Real-time Reaction Monitoring and Mechanistic Elucidation

The elucidation of reaction mechanisms involving this compound relies heavily on the application of advanced analytical methodologies capable of real-time monitoring. These techniques provide crucial data on reaction kinetics, the formation of intermediates, and the influence of various reaction conditions, which are essential for constructing a comprehensive mechanistic picture. The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), a process that has been extensively studied for analogous 2,4-dinitrobenzene derivatives. semanticscholar.orgresearchgate.net

The generally accepted SNAr mechanism proceeds via an addition-elimination pathway, involving the initial formation of a Meisenheimer-type intermediate. semanticscholar.org The rate-determining step in such reactions can be the formation of this intermediate or the subsequent expulsion of the leaving group. semanticscholar.org To distinguish between these possibilities and to fully understand the reaction dynamics, researchers employ a suite of sophisticated analytical tools.

Spectrophotometric and Spectroscopic Techniques:

UV-Vis Spectrophotometry: This is a cornerstone technique for monitoring the kinetics of reactions involving 2,4-dinitrobenzene derivatives. scirp.org The high molar absorptivity of the dinitrophenyl moiety and its reaction products allows for sensitive detection and quantification. By monitoring the change in absorbance at a specific wavelength corresponding to the appearance of the product or disappearance of the reactant over time, pseudo-first-order rate constants (k) can be determined. researchgate.net For instance, in reactions of similar compounds, the formation of the product is often monitored at wavelengths in the range of 365-440 nm. researchgate.net A Shimadzu (UV-160A) spectrophotometer, often coupled with a thermo bath for precise temperature control, is a typical instrument used for such kinetic measurements. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation of reactants, products, and in some cases, stable intermediates. scirp.org While real-time NMR monitoring of fast reactions can be challenging, it provides detailed structural information that is complementary to kinetic data from UV-Vis spectrophotometry. For instance, the structure of compounds analogous to this compound has been confirmed using NMR spectroscopy. scirp.org

Infrared (IR) Spectroscopy: IR spectroscopy is another vital tool for structural characterization, helping to identify functional groups and confirm the transformation of reactants to products. scirp.org

Chromatographic and Mass Spectrometric Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used to separate and quantify the components of a reaction mixture at various time points. This allows for the monitoring of the concentration of the starting material, this compound, the nucleophile, and the resulting substitution product. When coupled with a UV-Vis detector, HPLC provides a robust method for tracking reaction progress and determining kinetics.

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), is essential for identifying the products and any intermediates formed during the reaction. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for this purpose. This is particularly useful for confirming the molecular weight of the final product and for identifying any side-products, which can provide further insight into the reaction mechanism.

The data gathered from these techniques allows for the construction of detailed kinetic models and the determination of key thermodynamic parameters. For example, studies on related 2,4-dinitrobenzene derivatives have used these methods to investigate the effect of the solvent, the nucleophile's basicity, and the leaving group's nature on the reaction rate and mechanism. semanticscholar.orgscirp.org

Below is a table summarizing the application of these analytical techniques in the study of reactions involving dinitrobenzene derivatives, which would be directly applicable to investigations of this compound.

Analytical TechniqueApplication in Mechanistic StudiesType of Data Obtained
UV-Vis Spectrophotometry Real-time kinetic monitoring of the reaction.Pseudo-first-order rate constants (k), reaction rates.
NMR Spectroscopy Structural confirmation of starting materials and products.Chemical shifts, coupling constants, structural elucidation.
IR Spectroscopy Identification of functional groups in reactants and products.Vibrational frequencies corresponding to specific bonds.
HPLC Separation and quantification of reaction components over time.Concentration profiles of reactants and products.
Mass Spectrometry Identification of products and reaction intermediates.Mass-to-charge ratio (m/z), molecular weight confirmation.

By integrating the data from these advanced analytical methodologies, a comprehensive understanding of the mechanistic intricacies of reactions involving this compound can be achieved.

Applications of 1 5 Bromopentyl Oxy 2,4 Dinitrobenzene As a Versatile Synthetic Building Block

Design and Synthesis of Novel Organic Scaffolds Utilizing 1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene

The dual reactivity of this compound makes it a prime candidate for designing novel organic scaffolds. Chemists can selectively address either the alkyl bromide for chain extension and cyclization or the aromatic nitro groups for functional group transformation, enabling the creation of a diverse library of molecules from a single precursor.

Macrocycles and crown ethers are of significant interest due to their ability to selectively bind ions and small molecules. The structure of this compound is well-suited for the synthesis of such systems. The flexible five-carbon chain allows for conformational adaptability, which is crucial for forming large ring structures, while the terminal bromide is an excellent electrophile for Williamson ether synthesis, a cornerstone of crown ether preparation. youtube.comyoutube.com

A plausible synthetic route to a dinitrophenyl-containing macrocycle involves a high-dilution reaction between two equivalents of a di-nucleophile, such as a catechol or a polyethylene (B3416737) glycol derivative, and two equivalents of this compound. The dinitrophenyl unit itself can serve as a station in mechanically interlocked molecules or as a recognition site within the macrocyclic cavity, capable of forming charge-transfer complexes with electron-rich guest molecules. The synthesis of such complex structures often relies on template-driven or one-pot multicomponent reactions to achieve high yields. tandfonline.comchemrxiv.org

Table 1: Potential Di-Nucleophiles for Macrocyclization Reactions

Reactant NameFormulaTypePotential Application
CatecholC₆H₄(OH)₂Aromatic DiolForms a rigid component in the macrocycle backbone.
ResorcinolC₆H₄(OH)₂Aromatic DiolProvides a different geometric arrangement of the aromatic unit.
Tetraethylene GlycolHO(CH₂CH₂O)₄HAliphatic DiolImparts flexibility and potential cation-binding properties.
1,4-ButanedithiolHS(CH₂)₄SHAliphatic DithiolIntroduces soft sulfur atoms for binding heavy metals.
1,5-DiaminopentaneH₂N(CH₂)₅NH₂Aliphatic DiamineCreates an aza-crown ether analogue via N-alkylation.

The derivatization of this compound can proceed via two primary pathways: nucleophilic substitution at the pentyl chain or reduction of the nitro groups. The bromine atom is a good leaving group and readily reacts with a wide range of nucleophiles. This allows for the introduction of various functional groups to build more complex molecules.

For instance, reaction with sodium azide (B81097) (NaN₃) yields an azido (B1232118) derivative, which can then be used in "click chemistry" reactions, such as the Huisgen cycloaddition, to link the molecule to other complex fragments. Alternatively, reaction with primary or secondary amines can introduce new side chains, while reaction with thiols can create thioethers.

The nitro groups on the aromatic ring can also be chemically modified. Selective or complete reduction, typically using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation, can convert the nitro groups into primary amines. This transformation drastically alters the electronic properties of the aromatic ring, turning it from electron-poor to electron-rich. The resulting amino groups can then undergo further reactions, such as diazotization or acylation, to construct highly functionalized aromatic systems.

Table 2: Exemplary Derivatization Reactions

ReagentFunctional Group IntroducedProduct TypeReaction Site
Sodium Azide (NaN₃)Azide (-N₃)Azido-alkanePentyl Chain
Ammonia (NH₃)Primary Amine (-NH₂)Amino-alkanePentyl Chain
Sodium Thiophenoxide (NaSPh)Phenyl Thioether (-SPh)ThioetherPentyl Chain
Tin(II) Chloride (SnCl₂)/HClAmino (-NH₂)Aniline DerivativeAromatic Ring
Potassium PhthalimidePhthalimideProtected AminePentyl Chain

Role in the Synthesis of Advanced Functional Materials

The unique electronic and chemical properties of this compound make it a valuable precursor for advanced functional materials, including polymers and supramolecular systems.

Functional polymers with tailored properties are crucial in materials science. nih.gov The bromo-functional handle of this compound allows for its conversion into a polymerizable monomer. A common strategy involves reacting the terminal bromide with a nucleophile that also contains a polymerizable moiety. For example, nucleophilic substitution with potassium acrylate (B77674) or 4-vinylphenoxide would attach a polymerizable double bond to the pentyl chain.

The resulting monomer, now containing the dinitrophenoxy group, could be copolymerized with other standard monomers (e.g., styrene, methyl methacrylate) to incorporate its specific properties into the bulk polymer. acs.org The electron-deficient dinitrophenyl groups within the polymer chain could enhance thermal stability or create materials with specific optical or electronic properties. scirp.org

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The 2,4-dinitrophenyl ether group is a well-known component in supramolecular systems due to its ability to act as a π-acceptor. It can form stable, colored charge-transfer complexes with electron-rich aromatic compounds (π-donors) through π-π stacking interactions. tandfonline.com

By incorporating this compound into a larger molecular structure, it is possible to direct the self-assembly of these structures into ordered supramolecular arrays. For example, a study on a polyvinyl alcohol polymer functionalized with 2,4-dinitrophenyl ether groups (PVA-DNP) demonstrated the formation of stable, colored anionic sigma complexes. scirp.org This indicates that the dinitrophenoxy unit within the target compound can be used to create stimuli-responsive materials that change color or other properties upon interaction with specific chemical species.

Investigation of Synthetic Routes to Multi-Component Chemical Systems

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govbeilstein-journals.orgnih.gov The bifunctional nature of this compound makes it an intriguing substrate for designing novel MCRs.

While direct use in a classical MCR might be limited, its derivatives are prime candidates. For example, as previously mentioned, the bromide can be converted to an azide. The resulting azido-functionalized dinitrophenyl ether could then participate as the azide component in an Ugi or Passerini three- or four-component reaction. ebrary.net This strategy would allow for the rapid assembly of highly complex and diverse molecular structures in a single, atom-economical step. Such an approach is highly valued in medicinal chemistry and materials discovery for generating libraries of novel compounds. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 1 5 Bromopentyl Oxy 2,4 Dinitrobenzene Research

Exploration of Unconventional Reaction Pathways for 1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene

The classical synthesis of this compound would likely involve a Williamson ether synthesis, reacting 2,4-dinitrophenol (B41442) with 1,5-dibromopentane (B145557). wikipedia.orgbyjus.com However, future research could pivot towards more unconventional and efficient synthetic strategies.

One promising area is the exploration of phase-transfer catalysis (PTC) to enhance the synthesis. PTC can facilitate the reaction between the phenoxide and the alkyl halide in a biphasic system, often leading to milder reaction conditions, faster reaction times, and improved yields. orgchemres.org Another avenue involves the investigation of catalytic Williamson ether synthesis at high temperatures, which could allow for the use of less reactive precursors. acs.org

Furthermore, the dual reactivity of the molecule invites exploration into tandem or one-pot reactions. For instance, a process could be designed where the dinitrophenyl ether is first synthesized, and subsequently, the terminal bromine is functionalized in the same reaction vessel, streamlining the production of more complex derivatives. Research into palladium-catalyzed cross-coupling reactions, where nitroaromatics act as electrophilic partners, could also open up novel pathways for creating carbon-carbon or carbon-heteroatom bonds at the aromatic ring, a departure from traditional nucleophilic aromatic substitution. nih.gov

Table 1: Comparison of Potential Synthetic Pathways for this compound

Method Potential Advantages Potential Challenges
Conventional Williamson Ether Synthesis Well-established, predictable. wikipedia.orgOften requires harsh bases and high temperatures. orgchemres.org
Phase-Transfer Catalysis Milder conditions, faster reactions, higher yields. orgchemres.orgCatalyst cost and separation.
High-Temperature Catalytic Synthesis Use of less reactive precursors. acs.orgRequires specialized high-pressure equipment.
Tandem Synthesis-Functionalization Increased efficiency, reduced waste.Complex reaction optimization.
Palladium-Catalyzed Cross-Coupling Novel bond formation, expanded chemical space. nih.govCatalyst sensitivity, substrate scope limitations.

Integration with Automated Synthesis and Machine Learning in Chemical Discovery

The synthesis of this compound and its derivatives is an ideal candidate for integration with automated synthesis platforms. rsc.org Flow chemistry, in particular, offers significant advantages for handling potentially hazardous nitrated compounds by minimizing reaction volumes and enabling precise control over reaction parameters. researchgate.netewadirect.com An automated flow system could be developed to optimize the synthesis of the parent compound and then proceed to create a library of derivatives by introducing various nucleophiles to react with the terminal bromine. syrris.comsoci.org

Machine learning algorithms could be employed to accelerate the discovery and optimization process. nih.gov By training a model on data from nucleophilic aromatic substitution reactions, it would be possible to predict reaction outcomes, such as yields and regioselectivity, for the synthesis of various dinitrophenyl ethers. rsc.orgchemistryworld.com Similarly, machine learning could predict the reactivity of the terminal bromine in subsequent functionalization steps. researchgate.net This predictive power would reduce the number of experiments needed, saving time and resources. nih.gov

Table 2: Illustrative Machine Learning Model Performance for Predicting Reaction Yields

Model Type Training Data Size Mean Absolute Error (MAE) Top-1 Accuracy
Gaussian Process Regression rsc.org150 Reactions0.77 kcal/mol (for barriers)86% (for selectivity) rsc.org
Ensemble Molecular Representation>1000 Nucleophiles1.45 (for N parameter)N/A

This table presents hypothetical data based on published capabilities of machine learning models in predicting chemical reactivity and outcomes to illustrate potential applications.

Development of Sustainable Synthetic Approaches for this compound Derivatives

Future research must also prioritize the development of sustainable or "green" synthetic methods. For the Williamson ether synthesis of this compound, this could involve solvent-free reaction conditions, which have been shown to be effective for the etherification of phenols. researchgate.net The use of microwave irradiation is another green alternative that can significantly reduce reaction times and energy consumption. orgchemres.org

The choice of reagents is also a critical factor in sustainable synthesis. Efforts could be directed towards using more environmentally benign nitrating agents, such as inorganic nitrates on a solid support like silica (B1680970) gel, to produce the 2,4-dinitrophenol precursor. researchgate.net Furthermore, exploring catalytic systems that utilize non-precious metals for subsequent functionalization reactions would enhance the sustainability profile of any derived products. acs.orgrsc.org The development of catalytic systems for the direct conversion of alcohols and phenols to ethers without the need for stoichiometric amounts of strong bases would also represent a significant green advancement. acs.orgmdpi.com

The Role of this compound in Advancing Fundamental Organic Chemistry Methodologies

Beyond its own synthesis and derivatization, this compound can serve as a valuable tool for advancing fundamental organic chemistry methodologies. The dinitrophenyl group is a well-known leaving group and is often used in studies of nucleophilic aromatic substitution (SNAr) reactions. scirp.org The presence of the flexible bromopentyl chain allows for the investigation of intramolecular reactions. For example, by introducing a nucleophilic group at the end of the chain, the kinetics and thermodynamics of macrocyclization reactions could be studied.

The compound could also be used to probe reaction mechanisms. For instance, by isotopically labeling different positions in the molecule, the movement of atoms during a reaction can be tracked, providing detailed mechanistic insights. The distinct spectroscopic signatures of the dinitrophenyl moiety could be exploited in the development of new analytical techniques for monitoring reaction progress in real-time. scirp.org Studies on the reductive functionalization of the nitro groups, potentially catalyzed by iron complexes, could also be explored, offering pathways to novel amino-substituted compounds. acs.orgcardiff.ac.uk

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